ZnCl2-TMEDA
Overview
Description
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc, commonly referred to as ZnCl2-TMEDA, is a coordination compound consisting of zinc chloride and N,N,N’,N’-tetramethylethylenediamine. This compound is widely used in various chemical reactions and industrial applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZnCl2-TMEDA can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine. The reaction typically involves dissolving zinc chloride in an appropriate solvent, such as methanol or ethanol, and then adding N,N,N’,N’-tetramethylethylenediamine to the solution. The mixture is stirred and allowed to react at room temperature or under mild heating conditions until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
ZnCl2-TMEDA undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the chloride ions are replaced by other ligands.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis reactions
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like methanol, ethanol, and tetrahydrofuran. The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include new coordination complexes with different ligands .
Scientific Research Applications
ZnCl2-TMEDA has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbon-carbon bond formation and cyclization reactions.
Biology: this compound is used in the study of zinc-dependent enzymes and metalloproteins.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of zinc-based drugs.
Industry: This compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of ZnCl2-TMEDA involves its ability to coordinate with other molecules and ions. The N,N,N’,N’-tetramethylethylenediamine ligand provides a stable coordination environment for the zinc ion, allowing it to participate in various chemical reactions. The zinc ion can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Dichloro(N,N,N’,N’-tetramethylethylenediamine)copper: Similar to ZnCl2-TMEDA, this compound involves copper instead of zinc and exhibits similar coordination properties.
Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel: This compound involves nickel and shares similar reactivity and applications with this compound
Uniqueness
This compound is unique due to its specific coordination environment provided by the N,N,N’,N’-tetramethylethylenediamine ligand and the reactivity of the zinc ion. This combination makes it particularly effective as a catalyst in organic synthesis and other chemical reactions .
Biological Activity
Zinc chloride complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), referred to as ZnCl2-TMEDA, has garnered attention in various fields of biological research due to its unique properties and applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a coordination complex that combines zinc chloride with TMEDA, a bidentate ligand. This complex is often utilized in organic synthesis as a Lewis acid catalyst and as a reagent in various chemical transformations. Its biological activity is primarily linked to its role in facilitating reactions that lead to the formation of biologically active compounds.
Biological Mechanisms
- Antitumor Activity : Studies indicate that this compound exhibits pro-apoptotic properties in cancer cell lines. It has been shown to induce apoptosis through the activation of specific signaling pathways, which can lead to cell cycle arrest and subsequent cell death in tumor cells .
- Matrix Metalloproteinases (MMPs) Inhibition : ZnCl2 is known to influence the activity of MMPs, which are crucial in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair. The presence of zinc ions can modulate MMP activity, providing a potential therapeutic avenue for conditions involving aberrant MMP expression .
- Synthesis of Bioactive Compounds : The complex serves as an effective reagent for the synthesis of various heterocycles that possess biological activity. For instance, it has been employed in the deprotonative metallation of benzofuran derivatives, leading to compounds that exhibit antiproliferative effects against melanoma cells .
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of compounds synthesized using this compound on melanoma cells. The results demonstrated that several derivatives showed significant inhibition of cell growth, indicating the potential use of these compounds in cancer therapy .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 15 | Apoptosis induction |
Compound B | 25 | Cell cycle arrest |
Compound C | 30 | MMP inhibition |
Case Study 2: MMP Activity Modulation
Research utilizing zymography techniques assessed the impact of ZnCl2 on MMP activity within various biological systems. The findings revealed that zinc ions could either enhance or inhibit specific MMPs depending on their concentration and the presence of other regulatory factors .
MMP Type | Activity Change (%) |
---|---|
MMP-2 | +20 |
MMP-9 | -15 |
MMP-14 | +10 |
Synthesis and Applications
This compound is synthesized through the reaction of zinc chloride with TMEDA under controlled conditions. This complex can be utilized in various synthetic pathways, including:
- Deprotonative Metallation : This method allows for the functionalization of aromatic compounds, leading to derivatives with enhanced biological properties.
- Catalysis : this compound acts as an efficient catalyst in organic reactions, promoting the formation of complex molecules relevant to medicinal chemistry.
Properties
IUPAC Name |
dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Zn]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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